S-(2-hydroxyethyl) ethanethioate

Description

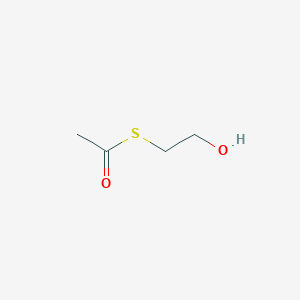

S-(2-Hydroxyethyl) ethanethioate (CAS RN: 41858-09-7) is a sulfur-containing ester with the molecular formula C₄H₈O₂S and a molecular weight of 120.166 g/mol. Structurally, it consists of a thioacetate group (CH₃C(O)S-) linked to a 2-hydroxyethyl moiety (-CH₂CH₂OH). Its IUPAC name is ethanethioic acid, S-(2-hydroxyethyl) ester, and it is also known as thioacetic acid S-(2-hydroxyethyl) ester . This compound is characterized by its dual functional groups: the thioester, which is reactive in nucleophilic acyl substitutions, and the hydroxyl group, which confers polarity and hydrogen-bonding capacity. Applications include its use as a biochemical modifier (e.g., in protein binding studies) and as an intermediate in organic synthesis .

Properties

IUPAC Name |

S-(2-hydroxyethyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-4(6)7-3-2-5/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXXNPNLYCRXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567915 | |

| Record name | S-(2-Hydroxyethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41858-09-7 | |

| Record name | S-(2-Hydroxyethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: S-(2-hydroxyethyl) ethanethioate can be synthesized through the reaction of thioacetic acid with ethylene oxide . The reaction typically involves the following steps:

- The reaction mixture is then heated to facilitate the formation of this compound.

- The product is purified through distillation or recrystallization.

Thioacetic acid: is reacted with in the presence of a base such as .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: S-(2-hydroxyethyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form and .

Reduction: It can be reduced to form .

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles such as or can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of and .

Reduction: Formation of .

Substitution: Formation of various substituted thioesters.

Scientific Research Applications

Organic Chemistry

- Reagent in Synthesis : S-(2-hydroxyethyl) ethanethioate serves as a key reagent in the synthesis of other sulfur-containing compounds. Its ability to participate in thiol-disulfide exchange reactions is particularly useful for creating complex organic molecules .

Biochemical Studies

- Role in Sulfur Metabolism : The compound is studied for its potential involvement in biochemical pathways related to sulfur metabolism. It can interact with biological thiols, which are crucial for various cellular processes .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could have implications for health and disease prevention.

Pharmaceutical Applications

- Therapeutic Potential : Research is ongoing to explore its therapeutic applications due to its interactions with biological thiols. This could lead to the development of new drugs targeting oxidative stress-related conditions .

- Intermediate in Drug Synthesis : The compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those requiring sulfur-containing moieties .

Specialty Chemicals

- Production of Surfactants : this compound is used in the production of specialty chemicals and surfactants, which are essential in various cleaning products due to their surface-active properties .

Material Science

- Biomaterials Development : The compound is investigated for use in developing biomaterials that require chemically crosslinkable properties, potentially enhancing their mechanical strength and biocompatibility .

Case Study 1: Synthesis of N-Acetylhexosamine Phosphates

In a study published by PMC, this compound was employed in synthesizing cell-permeable N-acetylhexosamine phosphates. The compound facilitated the coupling reactions necessary for producing these phosphates, demonstrating its utility in complex carbohydrate synthesis .

Case Study 2: Antioxidant Properties

Research has indicated that this compound may possess antioxidant activity, which was evaluated through various assays measuring free radical scavenging capabilities. These findings suggest potential applications in nutraceuticals aimed at combating oxidative stress.

Mechanism of Action

The mechanism of action of S-(2-hydroxyethyl) ethanethioate involves its interaction with biological thiols. The compound can undergo thiol-disulfide exchange reactions , which are crucial in various biochemical processes . These reactions can modulate the activity of enzymes and proteins by altering their redox state.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares S-(2-hydroxyethyl) ethanethioate with structurally analogous thioesters, highlighting key differences in molecular properties, substituents, and applications:

Note: Molecular formula and weight for S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate are inferred from its IUPAC name.

Structural and Functional Analysis

Reactivity: The hydroxyl group in this compound enables hydrogen bonding and participation in esterification or etherification reactions, unlike the chlorinated aromatic derivative (), which may undergo electrophilic substitution . Phenoxy and cyclohexyl substituents () increase steric bulk and lipophilicity, reducing water solubility but enhancing stability in nonpolar environments .

Bioactivity :

- This compound’s hydroxyl group is critical in biochemical applications. For example, its modification of l-repressor proteins restored binding affinity to DNA (Kd = 9.82 nM), demonstrating its role in modulating biomolecular interactions .

- In contrast, the chlorinated aromatic analog () may exhibit antimicrobial or cytotoxic properties due to the electron-withdrawing chlorine atom .

Industrial Utility :

- The cyclohexyl derivative () is used in food flavoring, leveraging its stability and low volatility .

- Chloro-oxo derivatives () are employed in polymer chemistry, where the ketone and chloro groups facilitate cross-linking reactions .

Research Findings and Trends

- Synthetic Applications: this compound derivatives are pivotal in Sonogashira cross-coupling reactions for molecular wire synthesis (e.g., S-(4-ethynyl-phenyl) ethanethioate in ) .

- Biochemical Relevance : Hydroxyethyl-modified thioesters enhance DNA-protein binding efficiency, as demonstrated in l-repressor studies () .

- Market Trends: Industrial demand for chloro- and phenoxy-substituted thioesters is rising, driven by applications in agrochemicals and materials science () .

Biological Activity

S-(2-Hydroxyethyl) ethanethioate, a sulfur-containing organic compound, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods involving thioacetates and alkyl halides. A common synthetic route involves the reaction of potassium thioacetate with 2-bromoethanol in acetone, resulting in the formation of the desired thioester .

2. Biological Activity Overview

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Research has demonstrated that this compound and its derivatives can modulate inflammatory responses. They inhibit pro-inflammatory mediators such as TNF-α and IL-6 in various cell lines, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported that this compound exhibits inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent .

3.1 Antioxidant Activity

A study conducted on related thioesters found that they significantly reduced oxidative stress markers in vitro. The IC50 values for these compounds ranged from 10 to 50 µg/mL, indicating a potent ability to protect against oxidative damage .

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 30 | Scavenging free radicals |

| Loliolide | 18 | Inhibition of lipid peroxidation |

3.2 Anti-inflammatory Effects

In vitro assays using RAW 264.7 macrophages showed that this compound significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines upon LPS stimulation.

| Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 45 |

| IL-6 | 120 | 30 |

The compound's ability to downregulate the expression of inducible nitric oxide synthase (iNOS) further supports its anti-inflammatory potential .

3.3 Antimicrobial Properties

This compound has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 25 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 25 |

| Staphylococcus aureus | 30 |

These findings suggest that the compound could be developed into a novel antimicrobial agent for clinical use .

Case Study: Antioxidant Application in Cellular Models

In a cellular model study, this compound was administered to human keratinocytes exposed to UV radiation. The results showed a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Case Study: Anti-inflammatory Effects in Animal Models

In vivo studies using murine models of arthritis demonstrated that administration of this compound resulted in reduced swelling and joint inflammation, correlating with decreased serum levels of inflammatory markers.

Q & A

Q. 1.1. What synthetic strategies are effective for introducing the S-(2-hydroxyethyl) ethanethioate moiety into complex organic frameworks?

Methodological Answer : The synthesis of this compound derivatives often employs Sonogashira cross-coupling reactions to attach thioester anchor groups to aromatic or aliphatic backbones. For example, coupling with dibrominated norbornadiene derivatives under controlled conditions minimizes degradation of the thioester group during reaction optimization . Alternative routes include thiol-ene "click" chemistry for regioselective functionalization, though steric hindrance from the hydroxyethyl group must be addressed via solvent polarity adjustments.

Q. 1.2. How can researchers characterize the electronic properties of this compound in solution-phase studies?

Methodological Answer : UV-Vis spectroscopy (λmax ~276–366 nm) and cyclic voltammetry are critical for assessing electronic transitions and redox behavior. For instance, the thioester’s electron-withdrawing nature lowers HOMO-LUMO gaps in conjugated systems, as evidenced by bathochromic shifts in UV spectra . Solvent choice (e.g., CH2Cl2 vs. DMSO) significantly impacts absorption maxima due to polarity effects .

Q. 1.3. What are the stability challenges of this compound under ambient storage conditions?

Methodological Answer : Hydrolysis of the thioester group is a major degradation pathway. Stability studies recommend storing the compound at –20°C under inert gas (argon/nitrogen) and using desiccants to mitigate moisture-induced cleavage. Accelerated aging tests (40°C/75% RH) combined with LC-MS monitoring can quantify degradation products like ethanethiol and 2-hydroxyethyl acetate .

Advanced Research Questions

Q. 2.1. How do stereochemical configurations influence the reactivity of this compound derivatives in asymmetric catalysis?

Methodological Answer : Chiral resolution via HPLC (e.g., Chiralcel AD-3 column with n-heptane/iPrOH eluent) reveals enantiomer-specific reactivity. For example, the (R)-enantiomer of S-((1R,2R)-2-hydroxycyclohexyl) ethanethioate exhibits higher catalytic activity in thiol-ene reactions due to optimized transition-state geometry . Density functional theory (DFT) calculations (B3LYP/6-31G*) can model steric and electronic contributions to enantioselectivity .

Q. 2.2. What analytical challenges arise in detecting trace impurities in this compound samples?

Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) identifies low-abundance byproducts (e.g., disulfide dimers or oxidized sulfoxides). For example, HRMS analysis of synthetic batches detected a disulfide impurity (m/z 341.0919) formed via air oxidation during purification . Quantification requires internal standards (e.g., deuterated analogs) and matrix-matched calibration curves to account for ion suppression.

Q. 2.3. How can molecular docking studies predict the inhibitory activity of this compound derivatives against enzymes like 5-lipoxygenase (5-LOX)?

Methodological Answer : AutoDock Vina simulations using the 5-LOX crystal structure (PDB: 3O8Y) evaluate binding affinities. For thioester derivatives, hydrophobic interactions with Leu420 and hydrogen bonding with Gln363 are critical for stabilizing the enzyme-inhibitor complex. Binding free energy values (ΔG < –6 kcal/mol) correlate with experimental IC50 data, validated via enzyme inhibition assays .

Data Interpretation & Contradiction Resolution

Q. 3.1. How should researchers reconcile discrepancies in reported solubility data for this compound?

Methodological Answer : Conflicting solubility values (e.g., 9.5E-3 g/L in water vs. higher solubility in THF) arise from polymorphic forms or hydration states. Powder X-ray diffraction (PXRD) can identify crystalline vs. amorphous phases, while dynamic light scattering (DLS) quantifies aggregation in aqueous media. Standardizing solvent pre-saturation protocols minimizes variability .

Q. 3.2. What strategies validate the purity of this compound when NMR and HPLC data conflict?

Methodological Answer : Orthogonal analytical techniques resolve ambiguities. For instance, if ¹H NMR suggests >98% purity but HPLC shows multiple peaks, tandem MS/MS fragmentation identifies co-eluting isomers. 2D NMR (e.g., HSQC, HMBC) confirms structural assignments, while spiking with authentic standards verifies retention times .

Experimental Design & Optimization

Q. 4.1. What reaction conditions maximize yield in the synthesis of this compound-containing molecular wires?

Methodological Answer : Optimize Sonogashira coupling using Pd(PPh3)4/CuI catalysts in degassed THF at 60°C, with triethylamine as a base. Kinetic monitoring via in-situ IR spectroscopy (C≡C stretch at ~2100 cm⁻¹) ensures complete consumption of alkyne precursors. Post-synthesis purification via silica gel chromatography (hexane/EtOAc gradient) removes Pd residues .

Q. 4.2. How can researchers mitigate racemization during chiral derivatization of this compound?

Methodological Answer : Low-temperature (–40°C) reactions in aprotic solvents (e.g., dichloromethane) reduce thermal racemization. Chiral auxiliaries like Evans’ oxazolidinones enforce stereocontrol, while quenching with acetic acid protonates intermediates to prevent epimerization. Enantiomeric excess (ee) is validated via chiral HPLC with Daicel columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.